molecular formula C10H10ClN3 B13250396 2-chloro-N-(1H-imidazol-2-ylmethyl)aniline

2-chloro-N-(1H-imidazol-2-ylmethyl)aniline

Cat. No.: B13250396
M. Wt: 207.66 g/mol
InChI Key: GMPDHSZMLARYRD-UHFFFAOYSA-N
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Description

2-chloro-N-(1H-imidazol-2-ylmethyl)aniline is a chemical compound with the molecular formula C10H10ClN3 It is a derivative of aniline and imidazole, featuring a chloro substituent on the benzene ring and an imidazole moiety attached via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1H-imidazol-2-ylmethyl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Steps: Including crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1H-imidazol-2-ylmethyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of derivatives with different substituents on the benzene ring.

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-chloro-N-(1H-imidazol-2-ylmethyl)aniline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1H-imidazol-2-ylmethyl)aniline depends on its specific application. In medicinal chemistry, it may act by:

    Enzyme Inhibition: Binding to the active site of enzymes and preventing substrate access.

    Receptor Modulation: Interacting with receptors to alter their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(1H-imidazol-2-ylmethyl)benzamide
  • 2-chloro-N-(1H-imidazol-2-ylmethyl)phenylamine

Uniqueness

2-chloro-N-(1H-imidazol-2-ylmethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of aniline and imidazole moieties makes it versatile for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

2-chloro-N-(1H-imidazol-2-ylmethyl)aniline

InChI

InChI=1S/C10H10ClN3/c11-8-3-1-2-4-9(8)14-7-10-12-5-6-13-10/h1-6,14H,7H2,(H,12,13)

InChI Key

GMPDHSZMLARYRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCC2=NC=CN2)Cl

Origin of Product

United States

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